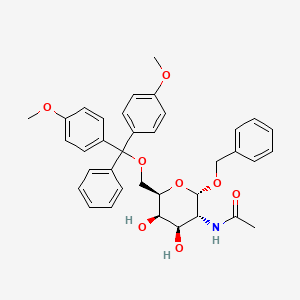
Benzyl 2-Acetamido-2-deoxy-6-dimethoxytrityl-a-D-galactopyranoside
Description
Benzyl 2-Acetamido-2-deoxy-6-dimethoxytrityl-α-D-galactopyranoside is a complex organic compound with the molecular formula C36H39NO8. It is primarily used in biochemical research, particularly in the study of glycosylation processes. This compound is known for its role as an inhibitor of O-linked glycosylation in various cell lines .
Properties
Molecular Formula |
C36H39NO8 |
|---|---|
Molecular Weight |
613.7 g/mol |
IUPAC Name |
N-[(2S,3R,4R,5R,6R)-6-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4,5-dihydroxy-2-phenylmethoxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C36H39NO8/c1-24(38)37-32-34(40)33(39)31(45-35(32)43-22-25-10-6-4-7-11-25)23-44-36(26-12-8-5-9-13-26,27-14-18-29(41-2)19-15-27)28-16-20-30(42-3)21-17-28/h4-21,31-35,39-40H,22-23H2,1-3H3,(H,37,38)/t31-,32-,33+,34-,35+/m1/s1 |
InChI Key |
LWBFTPXXEIAMIE-KJQSSVQNSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-Acetamido-2-deoxy-6-dimethoxytrityl-α-D-galactopyranoside typically involves multiple steps. The starting material is often a galactose derivative, which undergoes a series of protection and deprotection steps to introduce the benzyl and dimethoxytrityl groups. The reaction conditions usually involve the use of organic solvents such as methanol and DMSO, and the reactions are carried out at low temperatures to ensure the stability of the intermediate compounds .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized use in research. when produced on a larger scale, the process involves similar synthetic routes with optimization for yield and purity. The use of automated synthesis equipment and stringent quality control measures ensures the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-Acetamido-2-deoxy-6-dimethoxytrityl-α-D-galactopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction can produce an alcohol.
Scientific Research Applications
Benzyl 2-Acetamido-2-deoxy-6-dimethoxytrityl-α-D-galactopyranoside is widely used in scientific research, particularly in the following areas:
Chemistry: Used as a substrate for studying glycosylation processes.
Biology: Inhibits O-linked glycosylation, which is crucial for understanding protein modifications.
Medicine: Research on glycoprotein targeting and its implications in diseases such as cancer.
Industry: Employed in the development of biochemical assays and diagnostic tools
Mechanism of Action
The compound exerts its effects by inhibiting the enzyme N-acetyl-β-D-glucosaminyltransferase, which is involved in the glycosylation of proteins. This inhibition disrupts the normal glycosylation process, leading to altered protein function and cellular behavior. The molecular targets include glycoproteins involved in cell signaling and adhesion .
Comparison with Similar Compounds
Similar Compounds
- Benzyl-2-acetamido-2-deoxy-α-D-galactopyranoside
- Benzyl N-acetyl-α-D-galactosaminide
- GalNAc α-O-benzyl
Uniqueness
Benzyl 2-Acetamido-2-deoxy-6-dimethoxytrityl-α-D-galactopyranoside is unique due to the presence of the dimethoxytrityl group, which provides additional stability and specificity in biochemical assays. This makes it particularly useful in research applications where precise inhibition of glycosylation is required .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


